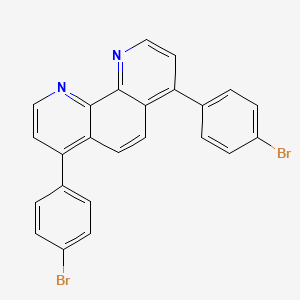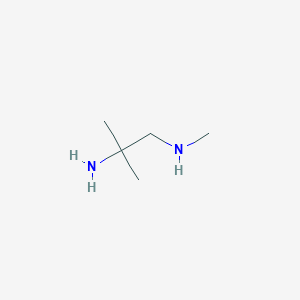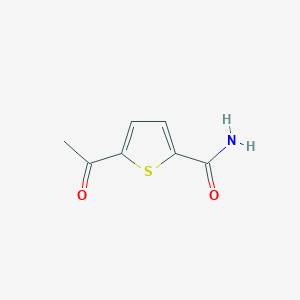
5-アセチルチオフェン-2-カルボキサミド
概要
説明
5-Acetylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
チオフェンとその置換誘導体、5-アセチルチオフェン-2-カルボキサミドを含む、は医薬品化学において興味深い用途を持つ非常に重要なヘテロ環式化合物群です . これらの化合物は、幅広い治療効果を持つことが報告されています .
抗炎症
チオフェン誘導体は、抗炎症作用を持つことが発見されています . これは、5-アセチルチオフェン-2-カルボキサミドが、新しい抗炎症薬の開発に使用できる可能性があることを意味します。
抗精神病
チオフェン誘導体は、抗精神病作用を持つことが報告されています . これは、5-アセチルチオフェン-2-カルボキサミドが、精神障害の治療に使用できることを示唆しています。
抗不整脈
5-アセチルチオフェン-2-カルボキサミドのもう1つの潜在的な用途は、不整脈の治療です。チオフェン誘導体は、抗不整脈作用を持つことが発見されています .
抗不安
チオフェン誘導体は、抗不安作用を持つことが報告されています . これは、5-アセチルチオフェン-2-カルボキサミドが、不安障害の治療に使用できる可能性があることを示唆しています。
抗真菌
5-アセチルチオフェン-2-カルボキサミドを含むチオフェン誘導体は、抗真菌作用を持つことが発見されています . これは、これらの化合物が、真菌感染症の治療に使用できる可能性があることを意味します。
抗酸化
チオフェン-2-カルボキサミド誘導体は、抗酸化作用を持つことが発見されています . 特に、3-アミノチオフェン-2-カルボキサミド誘導体は、最も高い抗酸化活性を示しました .
抗菌
チオフェン-2-カルボキサミド誘導体は、抗菌作用を持つことも発見されています . 例えば、ある誘導体は、いくつかの病原性細菌に対して、アンピシリンと比較して、最も高い活性指数を示しました .
作用機序
Mode of Action
It has been reported that it acts as a reagent for the synthesis and β-adrenergic blocking action of a new thiazolythiopropanolamine . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Pharmacokinetics
The compound has a predicted density of 1.310±0.06 g/cm3 and a boiling point of 359.3±27.0 °C . These properties might influence its bioavailability, but more detailed studies are required to understand its pharmacokinetic profile.
Safety and Hazards
生化学分析
Biochemical Properties
5-Acetylthiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reagent for the synthesis and β-adrenergic blocking action of new thiazolythiopropanolamine . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to specific active sites on the enzymes, leading to inhibition or activation of enzymatic activity. The nature of these interactions can vary depending on the specific enzyme or protein involved.
Cellular Effects
The effects of 5-Acetylthiophene-2-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 5-Acetylthiophene-2-carboxamide, have shown significant antibacterial activity against pathogenic Gram-positive and Gram-negative bacteria . This antibacterial activity is attributed to the compound’s ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. Additionally, 5-Acetylthiophene-2-carboxamide has been studied for its potential anticancer properties, where it inhibits tumor cell growth in various human tumor cell lines .
Molecular Mechanism
The molecular mechanism of action of 5-Acetylthiophene-2-carboxamide involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to interact with specific proteins and enzymes, leading to alterations in their activity . These interactions can result in the inhibition of enzyme activity, which in turn affects various cellular processes. Additionally, 5-Acetylthiophene-2-carboxamide can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Acetylthiophene-2-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including 5-Acetylthiophene-2-carboxamide, exhibit stable properties under controlled laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation of the compound. Long-term studies have also indicated that 5-Acetylthiophene-2-carboxamide can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and tumor cell proliferation .
Dosage Effects in Animal Models
The effects of 5-Acetylthiophene-2-carboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . For instance, in animal models, higher doses of 5-Acetylthiophene-2-carboxamide have been associated with increased antibacterial and anticancer activity. At very high doses, the compound can exhibit toxic or adverse effects, including damage to healthy tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Acetylthiophene-2-carboxamide is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors that facilitate its metabolism. For example, it undergoes enzymatic transformations that convert it into active metabolites . These metabolic pathways are essential for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, 5-Acetylthiophene-2-carboxamide can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Acetylthiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific cellular compartments, where it exerts its effects. The distribution of 5-Acetylthiophene-2-carboxamide within tissues is also influenced by factors such as blood flow and tissue permeability. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Acetylthiophene-2-carboxamide plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its effects. The subcellular localization of 5-Acetylthiophene-2-carboxamide is important for understanding its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
5-acetylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVJHFSCKAFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596662 | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68257-89-6 | |
| Record name | 5-Acetyl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68257-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxamide, 5-acetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



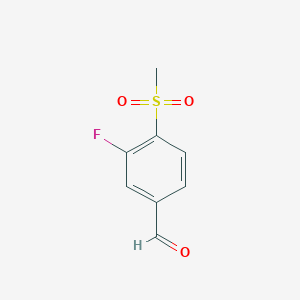
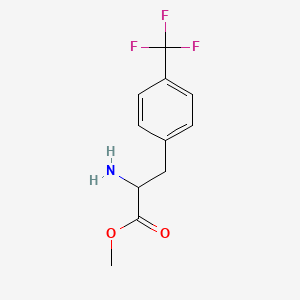
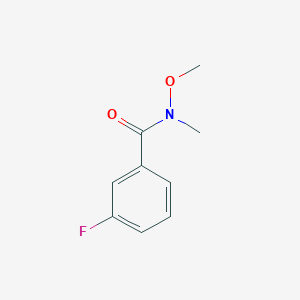
![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)



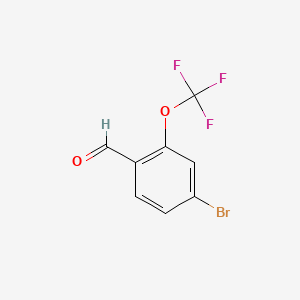
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
